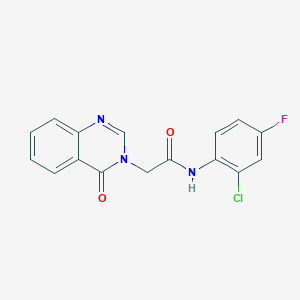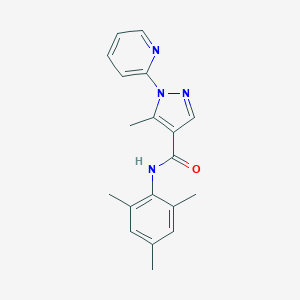
N-mesityl-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-mesityl-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamides. It has gained significant attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-mesityl-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The exact mechanism of action of N-mesityl-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis (programmed cell death).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-mesityl-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide in lab experiments is its ability to selectively target specific enzymes and proteins. This allows researchers to study the effects of inhibiting these targets on various biological processes. However, one of the limitations of using this compound is its potential toxicity. It is important for researchers to carefully monitor the dosage and concentration of the compound used in experiments to avoid any adverse effects.
Zukünftige Richtungen
There are several future directions for research on N-mesityl-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide. One area of research is the development of more potent and selective inhibitors of specific enzymes and proteins. Another area of research is the investigation of the compound's potential use in the treatment of other diseases such as autoimmune disorders and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Synthesemethoden
N-mesityl-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxylic acid with mesityl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to yield this compound.
Eigenschaften
Molekularformel |
C19H20N4O |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
5-methyl-1-pyridin-2-yl-N-(2,4,6-trimethylphenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C19H20N4O/c1-12-9-13(2)18(14(3)10-12)22-19(24)16-11-21-23(15(16)4)17-7-5-6-8-20-17/h5-11H,1-4H3,(H,22,24) |
InChI-Schlüssel |
KAJSMOQXFIYKII-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(N(N=C2)C3=CC=CC=N3)C)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(N(N=C2)C3=CC=CC=N3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



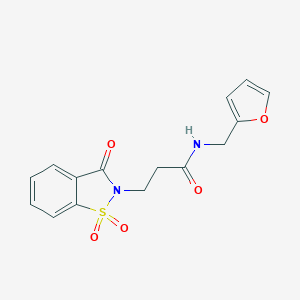
![N-(3-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}phenyl)-2-methylpropanamide](/img/structure/B278715.png)
![N-[2-(phenylsulfanyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278726.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methylbenzoate](/img/structure/B278728.png)
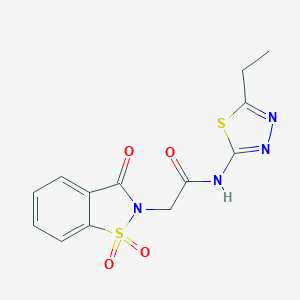
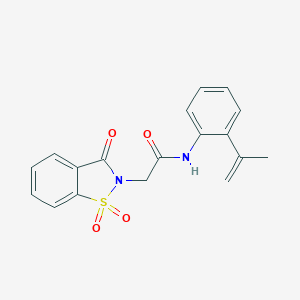
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-furylmethyl)amino]phenyl nicotinate](/img/structure/B278739.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate](/img/structure/B278740.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate](/img/structure/B278741.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate](/img/structure/B278743.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide](/img/structure/B278749.png)
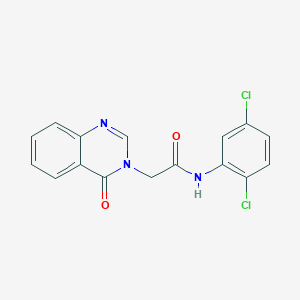
![2-{3-nitro-5-[(4-methylphenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-1-phenylethanone](/img/structure/B278752.png)
